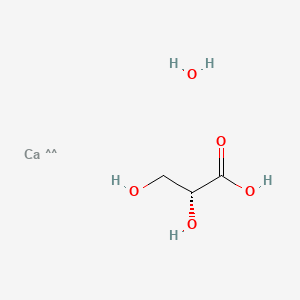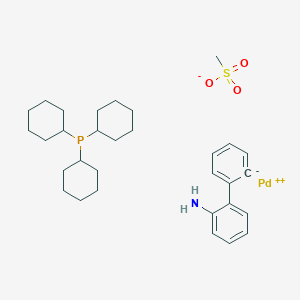
CID 164185405
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Chemical Abstracts Service (CAS) number 164185405 is a unique chemical entity with distinct properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of compound 164185405 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis begins with the selection of appropriate starting materials, followed by a series of steps including condensation, cyclization, and purification. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure the highest efficiency and selectivity .
Industrial Production Methods
On an industrial scale, the production of compound 164185405 involves large-scale chemical reactors and continuous processing techniques. The use of automated systems and advanced monitoring technologies ensures consistent quality and high throughput. Industrial methods often focus on cost-effectiveness and environmental sustainability, incorporating green chemistry principles wherever possible .
Analyse Des Réactions Chimiques
Types of Reactions
Compound 164185405 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
The reactions of compound 164185405 are typically carried out under controlled conditions to ensure specificity and yield. Common reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pH, and reaction time are carefully monitored .
Major Products
The major products formed from the reactions of compound 164185405 depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized derivatives .
Applications De Recherche Scientifique
Compound 164185405 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of compound 164185405 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the application and the biological system being studied .
Propriétés
Formule moléculaire |
C3H8CaO5 |
|---|---|
Poids moléculaire |
164.17 g/mol |
InChI |
InChI=1S/C3H6O4.Ca.H2O/c4-1-2(5)3(6)7;;/h2,4-5H,1H2,(H,6,7);;1H2/t2-;;/m1../s1 |
Clé InChI |
RQHUTGHQQYISKB-YBBRRFGFSA-N |
SMILES isomérique |
C([C@H](C(=O)O)O)O.O.[Ca] |
SMILES canonique |
C(C(C(=O)O)O)O.O.[Ca] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B12324595.png)



![[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride](/img/structure/B12324628.png)



